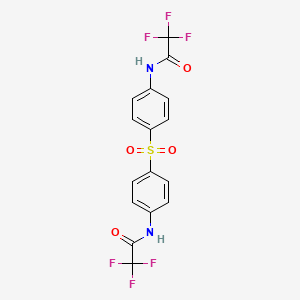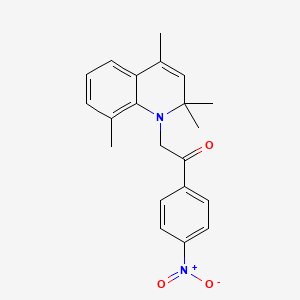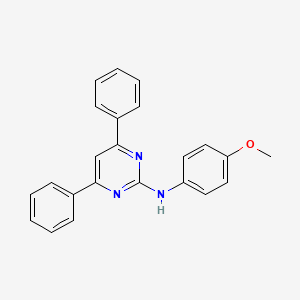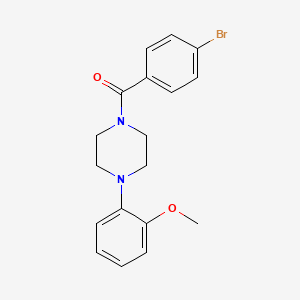![molecular formula C22H14N4O2 B3454653 2-hydroxy-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide](/img/structure/B3454653.png)
2-hydroxy-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide
Übersicht
Beschreibung
2-hydroxy-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide, also known as IQH, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. IQH is a hydrazone derivative of indenoquinoxaline, which is a fused heterocyclic compound with a quinoxaline ring system. The molecule has a unique structure that makes it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide involves the inhibition of several key pathways involved in cancer progression. This compound has been shown to inhibit the expression of various oncogenes, including c-Myc, Bcl-2, and NF-κB. Additionally, this compound has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide has several advantages for lab experiments, including its high purity and good yields. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective candidate for drug discovery. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, which limits its potential applications in the clinic.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide, including the optimization of its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various inflammatory diseases. Moreover, preclinical studies are needed to evaluate the safety and efficacy of this compound in vivo. These studies will provide valuable insights into the potential of this compound as a therapeutic agent for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide has been studied extensively for its potential applications in cancer therapy. Several studies have shown that this compound exhibits anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-18-12-6-3-9-15(18)22(28)26-25-20-14-8-2-1-7-13(14)19-21(20)24-17-11-5-4-10-16(17)23-19/h1-12,24,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSKUWIKHGTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=NC(=O)C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid](/img/structure/B3454587.png)


![4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3454608.png)

![2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3454632.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3454633.png)
![5,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B3454639.png)


![2,4-dichloro-N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B3454647.png)
![3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B3454649.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3454661.png)